Product packaging for 4-Anilino-1-chlorobut-3-en-2-one(Cat. No.:CAS No. 90251-26-6)

4-Anilino-1-chlorobut-3-en-2-one

Cat. No.: B14360139
CAS No.: 90251-26-6
M. Wt: 195.64 g/mol
InChI Key: MJRJIVBOVLNYHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Anilino-1-chlorobut-3-en-2-one ( 90251-26-6) is an organic compound with the molecular formula C 10 H 10 ClNO and a molecular weight of 195.645 g/mol . This compound features a chloro-substituted unsaturated ketone backbone and an anilino functional group, making it a potential building block in organic synthesis and pharmaceutical research . Its structure suggests utility in nucleophilic addition reactions and as an intermediate for the construction of more complex molecules. Literature indicates its use in synthetic chemistry, with one study reporting a synthesis yield of approximately 68% . Researchers value this compound for exploring new synthetic pathways and developing pharmacologically active agents. It is intended for use by qualified laboratory personnel only. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10ClNO B14360139 4-Anilino-1-chlorobut-3-en-2-one CAS No. 90251-26-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90251-26-6

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

4-anilino-1-chlorobut-3-en-2-one

InChI

InChI=1S/C10H10ClNO/c11-8-10(13)6-7-12-9-4-2-1-3-5-9/h1-7,12H,8H2

InChI Key

MJRJIVBOVLNYHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC=CC(=O)CCl

Origin of Product

United States

Synthetic Methodologies for 4 Anilino 1 Chlorobut 3 En 2 One and Analogous Precursors

Established Synthetic Pathways to the Core But-3-en-2-one (B6265698) Framework

The construction of the 4-anilino-1-chlorobut-3-en-2-one scaffold relies on a series of fundamental organic reactions. These pathways are generally sequential, involving the formation of an unsaturated ketone, followed by chlorination and finally, condensation with aniline (B41778).

Formation of the Unsaturated Ketone Moiety

The but-3-en-2-one backbone is a classic example of an enone, an unsaturated ketone. A common method for its synthesis is the aldol (B89426) condensation reaction. ontosight.ai This reaction typically involves the condensation of an aldehyde and a ketone. For instance, the reaction of acetone (B3395972) with an appropriate aldehyde, followed by dehydration, yields the enone structure. ontosight.ai Another approach involves the conjugate addition to but-3-yn-2-one. rsc.org

Introduction of the Chlorine Atom

The introduction of a chlorine atom onto the butenone framework is a critical step. This can be achieved through the chlorination of the corresponding ketone, butanone. acs.org Studies on the reaction of chlorine with butanone have shown that the position of chlorination is influenced by reaction conditions such as temperature and the presence of oxygen. nih.govacs.org In the absence of oxygen, the reaction of chlorine atoms with butanone yields a mixture of 1-chlorobutanone, 3-chlorobutanone, and 4-chlorobutanone. nih.govacs.org Specifically, passing gaseous chlorine through 2-butanone (B6335102) at ordinary temperatures in the presence of a mineral acid catalyst can produce monochlorinated butanone. google.com The (E)-isomer of 4-chlorobut-3-en-2-one is a known compound. sigmaaldrich.com

Table 1: Product Distribution in the Chlorination of Butanone

ProductYield (in the absence of O2)
1-Chlorobutanone3.1%
3-Chlorobutanone76%
4-Chlorobutanone22.5%
Data sourced from studies on the reaction of Cl with butanone. nih.govacs.org

Aniline Condensation and Enaminone Formation

The final step in the synthesis of this compound is the condensation of the chlorinated butenone precursor with aniline to form a β-enaminone. Enamines are unsaturated compounds derived from the condensation of an aldehyde or ketone with a secondary amine. wikipedia.org In this case, the primary amine aniline reacts with the ketone functionality of the chlorinated butenone. This reaction is often catalyzed by acid and proceeds through a carbinolamine intermediate. masterorganicchemistry.com The resulting enaminone is a stable compound due to the delocalization of the nitrogen lone pair into the conjugated system. wikipedia.org The formation of β-enaminoketones and β-enaminoesters can be achieved with high yields using catalysts like ammonium (B1175870) chloride or glycine (B1666218) hydrochloride under neat conditions. researchgate.net The mechanism of aniline condensation to form diphenylamine (B1679370) has been modeled, providing insights into the role of acid catalysts. tpu.ru

Advanced Synthetic Strategies and Methodological Innovations

Modern organic synthesis emphasizes the development of highly selective and environmentally benign methods. Research in this area has led to advanced strategies for the synthesis of enaminones and chlorinated butenones.

Chemo-, Regio-, and Stereoselective Synthetic Approaches to Enaminones and Chlorinated Butenones

Achieving high levels of chemo-, regio-, and stereoselectivity is a primary goal in organic synthesis. nih.govyoutube.com For the synthesis of enaminones, several chemo- and regioselective methodologies have been developed. umich.edu The reaction of 5-bromo enaminones with pyrazoles, for instance, has been shown to proceed with high regioselectivity. nih.gov Furthermore, the development of new chemo-, regio-, and stereoselective reactions and methods is an active area of research, with new approaches continually being developed for the synthesis of important organic compounds. mdpi.com Cascade reactions involving tertiary enaminones, KSCN, and anilines have been developed to produce 2-aminothiazoles and 2-iminothiazolines with temperature-controlled selectivity. acs.org

Table 2: Examples of Selective Reactions in the Synthesis of Related Compounds

Reaction TypeReactantsProduct TypeSelectivity
Nucleophilic Substitution5-bromo enaminones and pyrazolesN-alkylated pyrazolesHigh regioselectivity
Cascade ReactionTertiary enaminones, KSCN, anilines2-aminothiazoles/2-iminothiazolinesTemperature-controlled
Data from studies on selective reactions of enaminones. nih.govacs.org

Principles of Green Chemistry in the Synthesis of Related Organohalides

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. paperpublications.orgindianchemicalsociety.com These principles are increasingly being applied to the synthesis of organohalides and other organic compounds. Key aspects of green chemistry in this context include the use of environmentally benign solvents, recoverable catalysts, and energy-efficient reaction conditions such as microwave irradiation. paperpublications.orgresearchgate.net For example, the synthesis of primary amines has been achieved with high atom economy by using a recoverable maleic anhydride (B1165640) derivative. rsc.org The development of catalyst-free and one-pot syntheses under mild conditions are also important goals in green chemistry. mdpi.com The synthesis of organocatalysts themselves is also being scrutinized from a green chemistry perspective, with a focus on reducing the environmental impact of their production. nih.gov

Catalytic Methods in the Synthesis of α,β-Unsaturated Systems

The α,β-unsaturated ketone moiety is a fundamental building block in organic chemistry. rsc.org Catalytic methods for its construction are highly sought after for their efficiency and atom economy. rsc.org A variety of catalytic systems have been developed to produce these valuable compounds.

One notable method involves a copper(II) complex/TEMPO/O₂ aerobic catalytic system for the dehydrogenation of saturated alcohols and ketones. nih.gov This approach is advantageous as it uses a non-noble metal catalyst and oxygen as a green terminal oxidant, producing water as the only byproduct. nih.gov The reaction demonstrates high activity and tolerance for various functional groups without leading to overoxidation. nih.gov

Carbonylation reactions also represent an atom-efficient pathway to α,β-unsaturated carbonyl compounds, including ketones, from readily available substrates. rsc.org This methodology has seen significant advancements, providing a toolbox for creating a diverse range of unsaturated products. rsc.org

Palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura type, offer an efficient route to aromatic α,β-unsaturated ketones. organic-chemistry.org This method couples α,β-unsaturated acyl chlorides with arylboronic acids in the presence of a palladium catalyst and a base like potassium phosphate (B84403) hydrate. organic-chemistry.org It serves as a powerful alternative to traditional Friedel-Crafts acylation, especially for substrates sensitive to acidic conditions. organic-chemistry.org

The Claisen-Schmidt condensation, a classic carbon-carbon bond-forming reaction, can be effectively catalyzed by organotellurium compounds. ciac.jl.cn Specifically, bis(p-methoxyphenyl)telluroxide has been used to catalyze the reaction between aldehydes and ketones to furnish α,β-unsaturated ketones, yielding exclusively the E-isomers. ciac.jl.cn

Furthermore, Lewis acid catalysis has been explored for the synthesis of related heterocyclic structures from α,β-unsaturated ketones. For instance, Gallium(III) chloride (GaCl₃) has been identified as a highly efficient catalyst for the [4+1] cycloaddition of α,β-unsaturated ketones with isocyanides to form lactone derivatives. nih.gov The efficiency of this reaction is influenced by the steric properties of the substituents on both the ketone and the isocyanide. nih.govresearchgate.net

The table below summarizes various catalytic approaches for the synthesis of α,β-unsaturated ketones.

Catalytic Method Catalyst/Reagents Substrates Products Key Features Reference
Aerobic DehydrogenationCu(II) complex/TEMPO/O₂Saturated ketones, alcoholsα,β-Unsaturated carbonylsGreen oxidant (O₂), water byproduct, high functional group tolerance. nih.gov
CarbonylationVarious transition metal catalystsAlkenes, alkynes, etc.α,β-Unsaturated ketonesAtom-efficient, converts simple substrates into valuable products. rsc.org
Suzuki-Miyaura CouplingPalladium catalyst, K₃PO₄α,β-Unsaturated acyl chlorides, arylboronic acidsAromatic α,β-unsaturated ketonesEfficient for aromatic systems, avoids harsh acidic conditions. organic-chemistry.org
Claisen-Schmidt CondensationBis(p-methoxyphenyl)telluroxideAldehydes, ketonesE-α,β-Unsaturated ketonesStereoselective for E-isomers. ciac.jl.cn
[4+1] CycloadditionGaCl₃α,β-Unsaturated ketones, isocyanidesLactone derivativesEfficient Lewis acid catalysis, sensitive to steric factors. nih.gov

Synthesis of Key Intermediates and Related Chlorobutene Derivatives (e.g., 1-chlorobut-3-ene)

The synthesis of the target molecule necessitates access to chlorinated building blocks. Haloalkanes and their derivatives are crucial starting materials and intermediates in a wide array of organic syntheses. ncert.nic.in Their preparation can be achieved through various methods, including from alcohols or via halogen exchange reactions. ncert.nic.inunacademy.com

A common precursor structure is a chlorobutene, such as 1-chlorobut-3-ene or 3-chlorobut-1-ene. nih.govnih.govmolport.com The synthesis of chloroalkanes can be accomplished by treating an alcohol with reagents like thionyl chloride, often in the presence of pyridine (B92270), or with hydrogen halides using a catalyst like zinc chloride to facilitate the cleavage of the C-O bond. unacademy.com For instance, 1-chlorobutane (B31608) can be synthesized from n-butanol and hydrogen chloride. chemicalbook.com

Halogen exchange reactions provide another important route. ncert.nic.in The Finkelstein reaction, where an alkyl chloride or bromide is treated with sodium iodide in acetone, is a classic example used to prepare alkyl iodides. ncert.nic.in Similarly, the Swarts reaction is employed for synthesizing alkyl fluorides using metallic fluorides. unacademy.comtiwariacademy.com

More complex chlorinated intermediates, such as 1-aryl-2-chlorobut-2-en-1-ones, have been synthesized through a multi-step sequence. nih.gov This process can involve the indium-promoted allylation of an aldehyde with 1,3-dichloroprop-1-ene, followed by oxidation of the resulting alcohol and isomerization of the double bond to the more stable α,β-unsaturated position. nih.gov Another relevant intermediate, 4-chlorobutyryl chloride, can be prepared from γ-butyrolactone and bis(trichloromethyl)carbonate in the presence of an organic amine catalyst. google.com This method is noted for its simple and safe operation, making it suitable for larger-scale production. google.com

The table below outlines methods for synthesizing key chlorinated intermediates.

Product Starting Materials Reagents/Catalyst Key Features Reference
1-Chlorobutanen-ButanolHydrogen chloride, Zinc chlorideGood yield of primary alkyl chloride from the corresponding alcohol. unacademy.comchemicalbook.com
4-Chlorobutyryl chlorideγ-Butyrolactone, Bis(trichloromethyl)carbonateOrganic amine catalyst (e.g., DMF)Safe operation, suitable for industrial application. google.com
1-Aryl-2-chloro-1-buten-3-olsAryl aldehydes, 1,3-Dichloroprop-1-eneIndium powder, Sodium iodideBarbier-type allylation to form chlorohydrin precursors. nih.gov
Alkyl iodidesAlkyl chlorides/bromidesSodium iodide in acetoneFinkelstein halogen exchange reaction. ncert.nic.in

Reactivity and Reaction Mechanisms of 4 Anilino 1 Chlorobut 3 En 2 One

Nucleophilic Substitution Reactions at the Chlorine Center

No research data was found regarding nucleophilic substitution reactions specifically at the chlorine center of 4-Anilino-1-chlorobut-3-en-2-one.

Mechanistic Investigations of Chlorine Displacement

There are no available mechanistic studies detailing the displacement of the chlorine atom in this compound.

Regiochemical and Stereochemical Outcomes of Substitution

Information on the regiochemical and stereochemical outcomes of substitution reactions for this specific compound is not available in the searched scientific literature.

Reactions Involving the α,β-Unsaturated Carbonyl System

No studies were found that specifically investigate the reactions of the α,β-unsaturated carbonyl system in this compound.

Conjugate Addition Reactions with Various Nucleophiles

While the principles of conjugate addition to α,β-unsaturated carbonyls are well-established, no research detailing the conjugate addition reactions of this compound with any specific nucleophiles has been found.

Mechanistic Studies of 1,4-Additions (e.g., Organocopper Chemistry)

There are no mechanistic studies available in the searched literature concerning 1,4-additions to this compound, including reactions involving organocopper reagents.

Role of Lewis Acid-Lewis Base Interactions in Reaction Pathways

The role of Lewis acid-Lewis base interactions in the reaction pathways of this compound has not been documented in the available scientific literature.

Cycloaddition Reactions (e.g., Diels-Alder with related dienes)

The this compound molecule possesses a conjugated π-system that can participate in cycloaddition reactions. The most notable of these is the Diels-Alder reaction, a powerful tool for the formation of six-membered rings. wikipedia.org In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). masterorganicchemistry.com The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups conjugated to the double bond. masterorganicchemistry.com

The general scheme for a Diels-Alder reaction involving a substituted enone as the dienophile is as follows:

Scheme 1: General Diels-Alder reaction with an enone dienophile.

Enaminones can also participate in other types of cycloadditions. For instance, reactions with ketenes can lead to the formation of various heterocyclic or carbocyclic products. researchgate.netacs.org Additionally, the imine character of the enaminone could potentially allow it to act as a dienophile in aza-Diels-Alder reactions, leading to the formation of nitrogen-containing heterocyclic compounds. wikipedia.org The presence of both a C=C and a C=O bond that can act as dienophiles introduces a level of chemoselectivity to be considered.

Transformations of the Enaminone Moiety

The enaminone functional group is a versatile scaffold for a variety of chemical transformations due to its unique electronic properties. It possesses both nucleophilic (at the α-carbon and the nitrogen atom) and electrophilic (at the carbonyl carbon) centers. researchgate.net

Electrophilic Reactions

The enaminone system is electron-rich and susceptible to attack by electrophiles. There are two primary nucleophilic sites: the α-carbon and the nitrogen atom of the anilino group. masterorganicchemistry.com

C-Alkylation/Acylation: The nucleophilic character of the α-carbon allows for electrophilic substitution reactions, such as alkylation and acylation. The reaction of the enaminone with alkyl halides or acyl chlorides can lead to the formation of a new C-C bond at this position. masterorganicchemistry.comrsc.org

N-Alkylation/Acylation: The lone pair of electrons on the nitrogen atom also makes it a nucleophilic center. Reaction with electrophiles can result in N-alkylation or N-acylation, competing with C-alkylation. rsc.org The anilino group can also react with Lewis acids, which are often used to catalyze acylation reactions (Friedel-Crafts acylation). This can lead to complex formation and deactivation of the aromatic ring towards other electrophilic attacks. libretexts.orgopenstax.org

Intramolecular Cyclization: The anilino group provides a site for potential intramolecular electrophilic aromatic substitution. Under acidic conditions, the enone part of the molecule could be protonated, generating a carbocation that could then be attacked by the electron-rich aniline (B41778) ring to form a heterocyclic system, such as a quinoline (B57606) derivative.

Reductive Transformations

The enaminone moiety contains two primary reducible functional groups: the ketone and the carbon-carbon double bond.

Reduction of the Ketone: The carbonyl group can be selectively reduced to a secondary alcohol using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this transformation, typically performed in an alcoholic solvent. dss.go.thmasterorganicchemistry.com This reaction is generally chemoselective, leaving the C=C double bond and the chloro substituent intact. pressbooks.pub The product of this reduction would be 4-Anilino-1-chlorobut-3-en-2-ol.

Reduction of the Alkene: The carbon-carbon double bond can be reduced via catalytic hydrogenation. rsc.org A variety of catalysts, such as palladium on carbon (Pd/C) or rhodium complexes, can be employed. nih.gov This would lead to the formation of 4-Anilino-1-chlorobutan-2-one.

Complete Reduction: It is also possible to reduce both the ketone and the alkene simultaneously, which would yield 4-Anilino-1-chlorobutan-2-ol. This might be achieved through more forcing hydrogenation conditions or by using stronger reducing agents. The reduction of enaminones can be a valuable route to synthetically useful amino alcohols. researchgate.net

The following table summarizes the expected products from the selective reduction of this compound.

Reagent/ConditionFunctional Group ReducedProduct
NaBH₄, MethanolKetone4-Anilino-1-chlorobut-3-en-2-ol
H₂, Pd/CAlkene4-Anilino-1-chlorobutan-2-one
H₂ (high pressure), CatalystKetone and Alkene4-Anilino-1-chlorobutan-2-ol

Rearrangement Reactions and Isomerizations

The structure of this compound allows for several types of isomerization and rearrangement reactions.

E/Z Isomerization: The presence of the C=C double bond allows for the existence of E and Z geometric isomers. The interconversion between these isomers can often be facilitated by heat, light (photoisomerization), or the presence of an acid or base catalyst. nih.gov The relative stability of the isomers is influenced by steric and electronic factors, including the potential for intramolecular hydrogen bonding between the N-H of the anilino group and the carbonyl oxygen. semanticscholar.orgrsc.org

Keto-Enamine Tautomerism: Enaminones exist in equilibrium with their imine-en-ol tautomers. However, for most β-enaminones, the keto-enamine tautomer is significantly more stable due to the strong conjugation and the possibility of an intramolecular hydrogen bond. semanticscholar.org

Rearrangements: Under certain conditions, enaminones can undergo more complex skeletal rearrangements. For example, the Smiles rearrangement has been observed in related systems where a nucleophilic part of the molecule displaces an aryl group through an intramolecular aromatic substitution mechanism. nih.gov

Analysis of Chemo- and Regioselectivity in Complex Reaction Pathways

The multifunctional nature of this compound makes the analysis of chemo- and regioselectivity crucial for predicting reaction outcomes.

Chemoselectivity: This refers to the preferential reaction of one functional group over another.

In reductive transformations , a key challenge is the selective reduction of either the ketone or the alkene. As mentioned, NaBH₄ typically shows high chemoselectivity for the carbonyl group. youtube.com The Luche reduction (NaBH₄, CeCl₃) is a well-known method for the highly selective 1,2-reduction of the carbonyl in α,β-unsaturated ketones, minimizing competing 1,4-conjugate addition to the alkene. masterorganicchemistry.com

In cycloaddition reactions , the C=C double bond is the more likely dienophile in a standard Diels-Alder reaction. However, under certain conditions, the C=O group could participate in a hetero-Diels-Alder reaction.

Regioselectivity: This refers to the preference for bond formation at one position over another.

In electrophilic reactions , the competition between C-alkylation/acylation at the α-carbon and N-alkylation/acylation at the aniline nitrogen is a primary example of regioselectivity. rsc.org The outcome can often be controlled by the choice of reagents, solvent, and counterion.

In Diels-Alder reactions with unsymmetrical dienes, two different regioisomeric products ("ortho" and "meta") can be formed. The preferred isomer is often dictated by the electronic and steric properties of the substituents on both the diene and the dienophile.

Reactions with other nucleophiles also present regioselective challenges. For instance, the reaction of 5-bromo enaminones with pyrazoles has been shown to proceed via a highly regioselective N-alkylation. nih.govrsc.org This contrasts with the corresponding 5-bromo enones, which undergo a 1,4-conjugate addition. This highlights how the amino group profoundly influences the reactivity and selectivity of the molecule.

The following table presents a hypothetical analysis of regioselectivity in the reaction of this compound with an electrophile (E⁺).

Reaction SiteProductInfluencing Factors
α-Carbon4-Anilino-3-E-1-chlorobut-3-en-2-oneKinetic control, non-polar solvents
Nitrogen4-(N-E-anilino)-1-chlorobut-3-en-2-oneThermodynamic control, polar solvents, nature of E⁺

Derivatization and Functionalization Strategies of 4 Anilino 1 Chlorobut 3 En 2 One

Synthesis of Substituted Anilino Derivatives

The anilino moiety of 4-anilino-1-chlorobut-3-en-2-one can be readily exchanged or modified to introduce a variety of substituents, thereby tuning the electronic and steric properties of the molecule. This is typically achieved through reaction with different substituted anilines. The reaction proceeds via a nucleophilic substitution mechanism, where the substituted aniline (B41778) displaces the existing anilino group. This straightforward approach allows for the generation of a library of derivatives with diverse functionalities on the aromatic ring.

For instance, the reaction of 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with various aniline derivatives has been studied, suggesting that the rate of anilino-dechlorination is dependent on the nature and position of the substituents on the aniline ring. nih.gov While not directly on the title compound, this study highlights the feasibility and electronic considerations of such substitution reactions on activated chloro-substrates.

Transformations at the Carbonyl Group

The carbonyl group in this compound is a key site for a range of chemical transformations, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds.

One of the most fundamental transformations is the Wittig reaction , which converts the carbonyl group into an alkene. nih.govnih.gov This reaction involves the treatment of the enaminone with a phosphonium (B103445) ylide (Wittig reagent). nih.govarkat-usa.orgnih.gov The geometry of the resulting alkene is dependent on the nature of the ylide used. nih.gov This method provides a powerful tool for extending the carbon framework of the molecule.

Another important reaction is the reduction of the carbonyl group to a secondary alcohol. This can be achieved using various reducing agents. For α,β-unsaturated ketones, selective reduction of the carbonyl group in the presence of the alkene can be challenging. However, specific reagents and conditions have been developed for such transformations. libretexts.org Enantioselective reduction methods can also be employed to produce chiral alcohols, which are valuable intermediates in asymmetric synthesis. wikipedia.org

Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The vinyl chloride functionality in this compound is a versatile handle for introducing a wide array of substituents via metal-catalyzed cross-coupling reactions.

Halogen exchange reactions can be employed to replace the chlorine atom with other halogens, such as bromine or iodine. nih.govfrontiersin.orgresearchgate.netresearchgate.netnih.gov This is often a strategic step, as the corresponding vinyl iodides and bromides are typically more reactive in subsequent cross-coupling reactions. wikipedia.org

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between the vinyl chloride and an organoboron compound, such as a boronic acid or ester. musechem.comfishersci.co.uklibretexts.org This reaction is known for its mild conditions and high functional group tolerance. fishersci.co.uk Protocols for the Suzuki-Miyaura coupling of vinyl chlorides with heteroaryl boronic acids have been developed, demonstrating the feasibility of introducing heterocyclic moieties at this position. nih.gov

Another important cross-coupling reaction is the Sonogashira coupling , which involves the reaction of the vinyl chloride with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. acs.org This reaction is highly valuable for the synthesis of enynes, which are important structural motifs in many natural products and pharmaceuticals. acs.org

Cyclization Reactions for the Introduction of Heterocyclic Moieties

The multifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. These cyclization reactions often proceed by leveraging the reactivity of the enaminone system.

Pyrrole Synthesis: Enaminones are well-established building blocks for the synthesis of pyrroles. mdpi.comresearchgate.net For instance, the cyclization of enaminones can lead to the formation of pyrrolizines under acidic conditions. arkat-usa.org Electrochemical methods have also been developed for the intramolecular [3+2] cyclization of alkynyl enaminones to produce indeno[1,2-c]pyrroles. acs.orgnih.govacs.org

Pyridine (B92270) Synthesis: The reaction of enaminones with various reagents can lead to the formation of substituted pyridines. nih.gov For example, the cyclization of enamines derived from enaminones can produce pyridin-2(1H)-one derivatives. acs.org The Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia, provides a classic route to dihydropyridines, and the enaminone can serve as a β-ketoester equivalent. youtube.com

Pyrimidine Synthesis: Enaminones can also be utilized in the synthesis of pyrimidines. organic-chemistry.orgnih.gov A copper-catalyzed cyclization of ketones with nitriles, where enaminones are proposed as intermediates, provides a general and economical route to diversely functionalized pyrimidines. organic-chemistry.org

Stereoselective Derivatization Approaches

The introduction of chirality into the this compound scaffold can be achieved through various stereoselective reactions.

Asymmetric Reduction: As mentioned in section 4.2, the enantioselective reduction of the carbonyl group is a key strategy for introducing a stereocenter. wikipedia.org This can be accomplished using chiral reducing agents or catalytic methods employing chiral ligands. libretexts.orgorganic-chemistry.orgscilit.com

Asymmetric Cyclization: The cyclization reactions discussed in section 4.4 can also be performed in a stereoselective manner. For example, amino acid-derived enaminones have been used to prepare valuable asymmetric synthons through cyclization reactions. nih.govnih.govresearchgate.net These chiral cyclic enaminones are attractive intermediates for the synthesis of natural products. umn.edu

Applications in the Construction of Advanced Organic Scaffolds

As a Building Block for Nitrogen-Containing Heterocycles (e.g., Tetrahydroquinolizinium Salts)

The inherent reactivity of 4-Anilino-1-chlorobut-3-en-2-one makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic systems. The presence of both an electrophilic α-chloroketone and a nucleophilic aniline (B41778) within the same molecule, along with the conjugated π-system, allows for a range of intramolecular and intermolecular cyclization strategies.

Role in the Synthesis of Conjugated Systems and 1,3-Dienes

Conjugated dienes are fundamental structural motifs in numerous natural products and functional organic materials. nih.gov The structure of this compound contains a pre-existing conjugated enone system, making it a valuable starting material for the synthesis of more extended conjugated systems, including 1,3-dienes.

The generation of a 1,3-diene from this precursor can be envisioned through several synthetic strategies. One potential approach involves an elimination reaction. Under basic conditions, the abstraction of the acidic proton alpha to the carbonyl group could initiate the elimination of the chloride ion, leading to the formation of a highly conjugated anilino-dienone. The specific stereochemistry of the resulting diene would be influenced by the reaction conditions and the initial geometry of the starting material.

Furthermore, cross-coupling reactions, such as the Stille or Suzuki coupling, could be employed to introduce additional unsaturated fragments. mdpi.com Prior modification of the chloro- or anilino- moieties might be necessary to facilitate these transformations. For instance, conversion of the aniline to a more suitable coupling partner could allow for the introduction of another vinyl group, thereby extending the conjugation.

Intermediacy in Multi-Step Total Synthesis Pathways

The strategic placement of multiple reactive sites makes this compound a potentially valuable intermediate in complex, multi-step total synthesis campaigns. libretexts.org While a specific, named total synthesis that explicitly features this compound is not prominently documented in readily accessible literature, its utility can be inferred from the synthesis of related structural analogues.

Utility in Accessing Chiral Molecules and Enantiopure Intermediates

The synthesis of single-enantiomer compounds is a cornerstone of modern medicinal chemistry and materials science. While this compound is itself achiral, it can serve as a prochiral substrate for the synthesis of chiral molecules and enantiopure intermediates.

Asymmetric reduction of the ketone functionality would be a primary method to introduce a stereocenter. The use of chiral reducing agents, such as those derived from chiral boranes or catalytic systems employing chiral ligands, could afford the corresponding chiral alcohol with high enantioselectivity. This resulting chiral amino alcohol is a valuable synthon for the synthesis of a variety of biologically active molecules. researchgate.net

Structural and Spectroscopic Characterization for Mechanistic Elucidation

Conformational Analysis of the Enaminone and Butenone Moieties

The core structure of 4-Anilino-1-chlorobut-3-en-2-one consists of an enaminone system (-NH-C=C-C=O) linked to a butenone framework. The conformation of this molecule is largely governed by the delocalization of π-electrons across this conjugated system. researchgate.net This delocalization imparts a degree of planar character to the molecule.

Intramolecular Hydrogen Bonding and its Influence on Conformation (e.g., N-H...O interactions)

A defining feature of this compound is the presence of a strong intramolecular hydrogen bond of the N-H···O type. This interaction is a specific example of a Resonance-Assisted Hydrogen Bond (RAHB), where the hydrogen bond is strengthened by the π-conjugation within the enaminone fragment. researchgate.netcapes.gov.bracs.org

The strength of this hydrogen bond significantly impacts the molecule's conformation, enforcing a planar six-membered ring-like structure. acs.org In β-enaminones, the N···O distances are typically in the range of 2.5 to 2.6 Å. sujps.com The strength of this bond can be modulated by the electronic properties of substituents on the aniline (B41778) ring. Electron-withdrawing groups on the phenyl ring would increase the acidity of the N-H proton, leading to a stronger hydrogen bond. researchgate.net

This intramolecular hydrogen bond can be readily identified and characterized using spectroscopic methods. In Infrared (IR) spectroscopy, the N-H stretching vibration is observed at a lower frequency and is often broadened due to its involvement in hydrogen bonding. researchgate.net In Nuclear Magnetic Resonance (NMR) spectroscopy, the chemical shift of the N-H proton is typically found at a high value (downfield), often in the range of 13 to 18 ppm, which is indicative of a strong hydrogen bond. researchgate.net

Interaction Type Typical Distance (Å) Spectroscopic Evidence (IR) Spectroscopic Evidence (¹H NMR)
N-H···O (RAHB)2.5 - 2.6 sujps.comBroadened N-H stretch, lower frequencyHigh δ(NH) chemical shift (13-18 ppm) researchgate.net

Intermolecular Interactions and Crystal Packing in Solid State

While a specific crystal structure for this compound is not publicly available, the solid-state packing of related anilino derivatives provides insights into the likely intermolecular interactions. In the crystal lattice, molecules are likely to be arranged to maximize favorable intermolecular forces.

Application of Advanced Spectroscopic Methods for Reaction Monitoring and Product Characterization

The synthesis and purification of this compound can be effectively monitored and the final product characterized using a combination of advanced spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy is a powerful tool for monitoring the progress of the reaction that forms the enaminone. The disappearance of the characteristic vibrational bands of the starting materials and the appearance of the distinctive bands of the enaminone product, such as the C=O stretch, the C=C stretch, and the N-H stretch, can be tracked in real-time. researchgate.netthermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for the structural elucidation of the final product. ¹H NMR provides information on the number and environment of protons, including the characteristic downfield shift of the N-H proton involved in the intramolecular hydrogen bond. nih.gov ¹³C NMR spectroscopy complements this by providing details about the carbon skeleton of the molecule.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.

The combination of these spectroscopic methods provides a comprehensive characterization of this compound, confirming its identity and purity. researchgate.net The synthesis of related enaminones is often monitored using these techniques to ensure the desired product is obtained in high yield and purity. researchgate.net

Computational and Theoretical Investigations of 4 Anilino 1 Chlorobut 3 En 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity (e.g., DFT, ab initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about the electronic structure.

For 4-Anilino-1-chlorobut-3-en-2-one, these calculations would reveal key reactivity indicators. For instance, DFT calculations could be used to determine the molecule's frontier molecular orbitals (HOMO and LUMO), the energies of which are crucial for predicting how the molecule will interact with other reagents. A lower LUMO energy would suggest a higher susceptibility to nucleophilic attack, while a higher HOMO energy would indicate a greater tendency to act as a nucleophile. While specific studies on this compound are not available, related research on similar enone structures often utilizes DFT to rationalize their reactivity in various chemical transformations.

Modeling of Reaction Pathways and Transition States

Theoretical modeling is an invaluable tool for mapping out the potential reaction pathways a molecule can undergo. By calculating the potential energy surface for a reaction, chemists can identify the most likely mechanism, including the structures of any transition states and intermediates.

In the context of this compound, this could involve modeling its participation in reactions such as nucleophilic substitution at the chlorine-bearing carbon or addition reactions at the carbon-carbon double bond. Calculations would determine the activation energies for these different pathways, allowing for predictions of which reaction is kinetically favored.

Prediction of Stereoselectivity and Regioselectivity in Cycloadditions and Additions

The prediction of stereoselectivity (the preferential formation of one stereoisomer over another) and regioselectivity (the preferential formation of one constitutional isomer over another) is a significant application of computational chemistry. This is particularly relevant for molecules like this compound, which has multiple reactive sites.

Theoretical studies on cycloaddition reactions, for example, would involve calculating the energies of the transition states leading to different regioisomeric and stereoisomeric products. The relative energies of these transition states would indicate the preferred outcome of the reaction, providing insights that are critical for synthetic planning. While specific data for this compound is not present in the literature, general principles suggest that the electronic nature of the anilino and chloro-enone fragments would dictate the regiochemical outcome in reactions with various partners.

Conformational Landscape Analysis and Energy Minima

Molecules can exist in various spatial arrangements, or conformations, due to the rotation around single bonds. A conformational analysis aims to identify the most stable conformations (energy minima) and the energy barriers between them.

For this compound, this would involve studying the rotation around the C-N bond connecting the aniline (B41778) ring to the butenone backbone and the C-C single bonds within the butenone chain. Understanding the preferred conformation is essential as it can significantly influence the molecule's reactivity and its interaction with biological targets or other molecules. The relative energies of different conformers would be calculated to determine their population at a given temperature.

Analysis of Molecular Orbitals and Charge Distribution

The distribution of electrons within a molecule is key to its chemical behavior. Analysis of molecular orbitals and charge distribution provides a detailed picture of this electronic landscape.

Calculations would visualize the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The location of these orbitals indicates the sites most likely to be involved in electron donation and acceptance, respectively. Furthermore, calculating the partial atomic charges on each atom of this compound would identify electrophilic and nucleophilic centers. For instance, the carbonyl carbon would be expected to carry a significant positive charge, making it a prime target for nucleophiles.

Below is a table summarizing the types of computational data that would be generated for this compound, though specific values are not available from published research.

Computational MethodPredicted PropertySignificance
DFT/B3LYPHOMO/LUMO EnergiesIndicates nucleophilicity and electrophilicity
Molecular Electrostatic PotentialVisualizes electron-rich and electron-poor regions
Transition State TheoryActivation EnergiesPredicts reaction rates and pathways
Conformational SearchRelative Conformer EnergiesDetermines the most stable molecular shape
Natural Bond Orbital (NBO) AnalysisAtomic ChargesQuantifies the charge distribution and identifies reactive sites

Emerging Research Frontiers and Future Directions

Exploration of Novel Catalytic Transformations Involving the Compound

The unique structural features of 4-Anilino-1-chlorobut-3-en-2-one, namely the α,β-unsaturated ketone system, the enamine-like moiety, and the reactive chloromethyl group, make it a prime candidate for a variety of novel catalytic transformations. While specific research on this exact compound is nascent, the reactivity of analogous β-amino-α,β-unsaturated ketones and chloro-enones provides a roadmap for future investigations.

One promising area is the exploration of catalytic hydrogenation reactions. The selective reduction of the carbon-carbon double bond would yield the corresponding saturated β-amino ketone, a valuable synthon in organic synthesis. Conversely, catalytic reduction of the ketone functionality could provide chiral amino alcohols. The challenge lies in achieving high chemo- and stereoselectivity, and future research will likely focus on the development of bespoke catalysts for these transformations.

C-C and C-Heteroatom bond-forming reactions represent another fertile ground for discovery. The vinylogous nucleophilicity of the enamine moiety can be exploited in catalytic conjugate additions. Furthermore, the chloromethyl group serves as an electrophilic handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce a wide range of substituents. chegg.com The development of catalytic systems that can selectively activate different parts of the molecule will be a key research focus.

Cyclization reactions are also a significant area of interest. The bifunctional nature of this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds. For instance, intramolecular cyclization could lead to the formation of substituted quinolines or other nitrogen-containing ring systems. acs.orgmdpi.com Research into superacid-catalyzed cyclizations of similar enones has shown the potential for forming indanone structures, suggesting that under the right conditions, this compound could undergo analogous transformations to yield novel carbocyclic and heterocyclic scaffolds. beilstein-journals.orgnih.govsemanticscholar.org

Catalytic TransformationPotential Product ClassKey Research Focus
Selective HydrogenationSaturated β-Amino Ketones, Chiral Amino AlcoholsDevelopment of chemo- and stereoselective catalysts.
Cross-Coupling ReactionsFunctionalized Anilino-enonesCatalyst design for selective activation of the C-Cl bond.
Conjugate AdditionSubstituted β-Amino KetonesExploration of various nucleophiles and catalytic systems.
Intramolecular CyclizationQuinolines, Indanones, other HeterocyclesInvestigation of reaction conditions (e.g., superacids, transition metals) to control cyclization pathways.

Development of Asymmetric Synthetic Methodologies Utilizing its Scaffold

The creation of chiral molecules in an enantiomerically pure form is a cornerstone of modern medicinal chemistry and materials science. researchgate.net The scaffold of this compound presents several opportunities for the development of asymmetric synthetic methodologies.

A primary focus will be on the asymmetric conjugate addition to the α,β-unsaturated ketone. The use of chiral organocatalysts, such as those derived from cinchona alkaloids or prolinol ethers, has been successful in the asymmetric Michael addition to various enones and could be adapted for this substrate. mdpi.comnih.govresearchgate.net This would allow for the stereoselective introduction of a wide range of nucleophiles at the β-position, leading to chiral β-substituted amino ketones.

Another avenue is the development of enantioselective reductions . Chiral catalysts, such as those based on ruthenium or rhodium with chiral ligands, could be employed for the asymmetric hydrogenation of the double bond or the ketone. This would provide access to enantiomerically enriched saturated amino ketones or amino alcohols, which are valuable building blocks for the synthesis of pharmaceuticals and other biologically active molecules.

Furthermore, the development of catalytic asymmetric cyclization reactions holds significant potential. By employing chiral catalysts, it may be possible to control the stereochemistry of the cyclization products, leading to the synthesis of optically active heterocyclic compounds. For example, asymmetric [4+1] cycloadditions with diazo compounds have been shown to produce dihydrofurans from enones with good stereocontrol. nih.gov

Asymmetric MethodTarget Chiral ProductPotential Catalytic System
Conjugate Additionβ-Substituted Amino KetonesChiral Organocatalysts (e.g., Cinchona alkaloids, prolinol ethers)
HydrogenationSaturated Amino Ketones, Amino AlcoholsChiral Transition Metal Complexes (e.g., Ru-BINAP, Rh-DIPAMP)
CyclizationChiral HeterocyclesChiral Lewis Acids, Transition Metal Catalysts with Chiral Ligands

Investigations into Green and Sustainable Synthesis Approaches for the Compound and its Derivatives

The principles of green chemistry are increasingly guiding synthetic route design, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net Future research on this compound and its derivatives will undoubtedly focus on developing more sustainable synthetic methods.

One key area is the use of greener solvents and reaction conditions . This includes exploring the use of water, ionic liquids, or solvent-free conditions for the synthesis of the parent compound and its subsequent transformations. benthamdirect.comresearchgate.net For instance, catalyst-free synthesis of β-amino-α,β-unsaturated ketones has been achieved using sonication in an aqueous medium. benthamdirect.comresearchgate.net

The development of catalyst-free or reusable catalytic systems is another important goal. The use of solid-supported catalysts, for example, can simplify product purification and allow for catalyst recycling, thereby reducing waste. rsc.org Research into the use of β-cyclodextrin as a supramolecular catalyst for the synthesis of related compounds in water points towards a promising green alternative. researchgate.net

Atom-economical reactions , which maximize the incorporation of all starting materials into the final product, will also be a priority. This includes exploring tandem or one-pot reactions where multiple transformations occur in a single reaction vessel, reducing the need for intermediate purification steps and minimizing solvent usage. rsc.org

Green Chemistry ApproachBenefitResearch Direction
Use of Green SolventsReduced environmental impact, improved safetyExploring reactions in water, ionic liquids, or under solvent-free conditions.
Reusable CatalystsReduced waste, lower costDevelopment of solid-supported or heterogeneous catalysts.
Catalyst-Free ReactionsSimplified purification, reduced toxicityInvestigation of alternative energy sources like ultrasound or microwave irradiation. benthamdirect.comresearchgate.net
Atom-Economical ReactionsMaximized efficiency, reduced byproductsDesigning one-pot and tandem reaction sequences.

Integration with Flow Chemistry and Automated Synthesis Technologies

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced safety, improved reaction control, and easier scalability. benthamdirect.com The integration of the synthesis of this compound and its derivatives with flow chemistry and automated systems is a significant future direction.

The synthesis of this compound and its subsequent transformations can be adapted to continuous flow reactors . This would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purities. mdpi.comorganic-chemistry.org Flow chemistry is particularly well-suited for handling hazardous reagents or intermediates, which may be relevant in the synthesis and further functionalization of this chloro-containing compound.

Automated synthesis platforms can be coupled with flow reactors to enable high-throughput screening of reaction conditions and the rapid synthesis of compound libraries based on the this compound scaffold. semanticscholar.org This would accelerate the discovery of new derivatives with desirable properties. The integration of online analytical techniques, such as HPLC and mass spectrometry, can provide real-time monitoring and optimization of the reaction process.

TechnologyAdvantageFuture Application
Continuous Flow SynthesisEnhanced safety, better control, scalabilityDevelopment of a continuous process for the synthesis of this compound and its derivatives. organic-chemistry.org
Automated SynthesisHigh-throughput screening, rapid library generationAutomated optimization of reaction conditions and synthesis of a diverse range of derivatives for biological screening. semanticscholar.org
In-line AnalyticsReal-time monitoring and optimizationIntegration of PAT (Process Analytical Technology) for improved process understanding and control.

Q & A

Basic: What are the optimal synthetic routes for 4-Anilino-1-chlorobut-3-en-2-one, and how can reaction conditions be systematically optimized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions between chlorinated enones and aniline derivatives. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the aniline .
  • Temperature control : Reactions are often conducted at 50–80°C to balance kinetics and side-product formation .
  • Catalysts : Acidic or basic catalysts (e.g., HCl, NaHCO₃) may accelerate imine/enamine formation.
    Optimization Strategy : Use a factorial design of experiments (DoE) to test variables (temperature, molar ratios, solvent polarity) and monitor yields via HPLC or GC-MS. Compare kinetic profiles under varying conditions to identify rate-limiting steps .

Basic: How can the structural purity of this compound be validated post-synthesis?

Methodological Answer:

  • X-ray crystallography : Resolve crystal structures using SHELX software for bond-length/angle validation .
  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., chloro-enone resonance at δ 4.5–5.5 ppm; anilino NH signal at δ 6.0–7.0 ppm) .
    • IR spectroscopy : Detect carbonyl (C=O) stretches near 1700 cm⁻¹ and N–H bends at 3300–3500 cm⁻¹ .
  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity >98% .

Advanced: What mechanistic insights explain the compound’s reactivity in Michael addition reactions?

Methodological Answer:
The α,β-unsaturated ketone moiety acts as a Michael acceptor. Key mechanistic steps:

Nucleophilic attack : Aniline’s NH group attacks the β-carbon of the enone, forming a conjugated enolate intermediate .

Steric effects : Substituents on the aniline ring influence regioselectivity; bulky groups hinder attack at the β-position .

Electronic effects : Electron-withdrawing groups (e.g., Cl) on the enone increase electrophilicity, accelerating addition .
Experimental validation : Use kinetic isotope effects (KIE) or DFT calculations (e.g., Gaussian) to map transition states and confirm rate-determining steps .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) via the anilino group’s hydrogen-bonding capacity .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on π-π stacking with aromatic residues .
  • QSAR modeling : Correlate substituent effects (e.g., Cl position) with bioactivity using descriptors like logP, polar surface area, and HOMO/LUMO energies .

Data Contradiction: How to resolve discrepancies in reported crystal structures of analogous chloro-enone derivatives?

Methodological Answer:

  • Re-refinement : Reanalyze raw diffraction data (e.g., .hkl files) using SHELXL to check for overfitting or missed disorder .
  • Twining analysis : Apply PLATON’s TWIN law check to detect pseudo-merohedral twinning in problematic datasets .
  • Comparative studies : Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm bond geometries .

Safety: What are the critical handling protocols for this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in a fume hood due to potential vapor release (evidenced by high vapor pressure analogs in ).
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste per OSHA guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.